1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and antimicrobial activities .
Preparation Methods
The synthesis of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the reaction of 9H-fluoren-2-ylamine with naphthalen-2-ol in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids or bases depending on the specific reaction.
Scientific Research Applications
1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Nonlinear Optics (NLO): The compound exhibits significant NLO properties, making it useful in optoelectronic applications such as frequency conversion and optical limiting.
Antimicrobial Activity: The compound has shown moderate to good antimicrobial and antifungal activities against various strains of bacteria and fungi.
Antioxidant Properties: It also exhibits good antioxidant potentials, which can be useful in biological and medicinal research.
Mechanism of Action
The mechanism of action of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s biological activity, such as its antimicrobial and antioxidant properties. The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL include:
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: This Schiff base also exhibits NLO properties and is used in coordination chemistry.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound has similar antimicrobial and antioxidant properties.
The uniqueness of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its specific structural features, such as the presence of the fluorenyl and naphthalenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17NO |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C24H17NO/c26-24-12-9-16-5-1-3-7-20(16)23(24)15-25-19-10-11-22-18(14-19)13-17-6-2-4-8-21(17)22/h1-12,14-15,26H,13H2 |
InChI Key |
BZHHSGOYMAHTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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